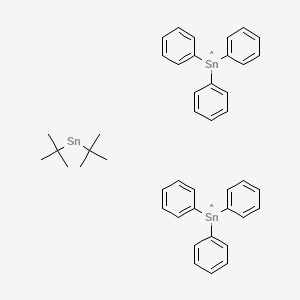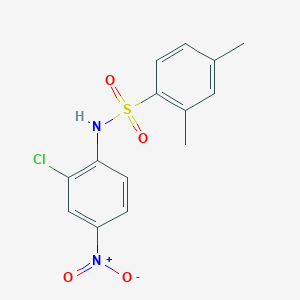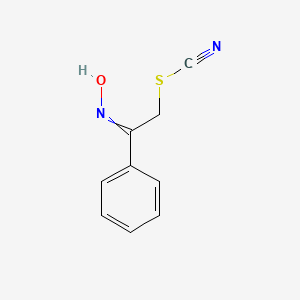
N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and phenol derivatives. The synthesis could involve:
Nucleophilic substitution: to introduce the phenoxy group.
Alkylation: to attach the propylpentane chain.
Amidation: or to form the final diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.
Reduction: Reduction reactions could occur at the quinoline ring or the amine groups.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
The compound might be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, dyes, or as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptors, or intercalate into DNA, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups, which might confer distinct biological or chemical properties compared to other quinoline derivatives.
Propiedades
Número CAS |
111981-70-5 |
|---|---|
Fórmula molecular |
C24H31N3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N'-(6-methoxy-5-phenoxyquinolin-8-yl)-N-propylpentane-1,5-diamine |
InChI |
InChI=1S/C24H31N3O2/c1-3-14-25-15-8-5-9-16-26-21-18-22(28-2)24(20-13-10-17-27-23(20)21)29-19-11-6-4-7-12-19/h4,6-7,10-13,17-18,25-26H,3,5,8-9,14-16H2,1-2H3 |
Clave InChI |
XXBIZFVQPFACAB-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
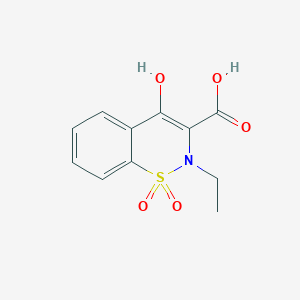
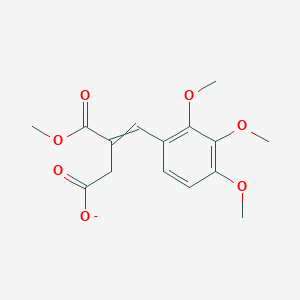
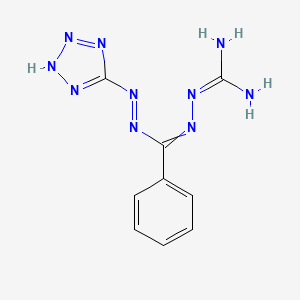
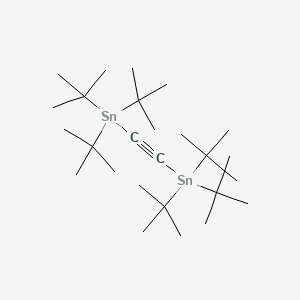
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
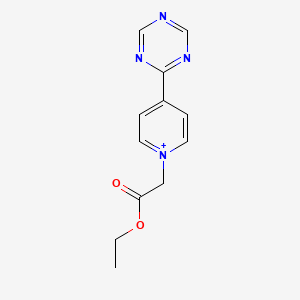
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
